molecular formula C10H10BrFO B174814 2-Bromo-1-(4-fluorophenyl)butan-1-one CAS No. 119344-67-1

2-Bromo-1-(4-fluorophenyl)butan-1-one

Cat. No.: B174814
CAS No.: 119344-67-1
M. Wt: 245.09 g/mol
InChI Key: VWQBSPNHZLTKJE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluorophenyl)butan-1-one is a versatile chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure makes it a valuable precursor in the exploration and development of novel pharmacologically active compounds. Scientific literature highlights the application of this butanone scaffold in the design of novel butyrophenones, a class of compounds investigated for their central nervous system activity . Researchers utilize this compound as a key building block to generate analogs for probing structure-activity relationships (SAR), particularly in the development of ligands for various receptor targets. Its primary research value lies in its role in constructing more complex molecular architectures aimed at multireceptor targeting, contributing to the discovery of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQBSPNHZLTKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597718
Record name 2-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119344-67-1
Record name 2-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 4 Fluorophenyl Butan 1 One

Alpha-Bromination Strategies for Ketones

The alpha-halogenation of ketones is a fundamental reaction in organic chemistry. wikipedia.org It proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic halogen source. masterorganicchemistry.comlibretexts.org The regioselectivity of this reaction, particularly for unsymmetrical ketones, is a critical aspect that can be influenced by the reaction conditions. wikipedia.org

Direct Halogenation of 1-(4-Fluorophenyl)butan-1-one

The most straightforward method for the synthesis of 2-Bromo-1-(4-fluorophenyl)butan-1-one involves the direct reaction of 1-(4-fluorophenyl)butan-1-one with a brominating agent. nih.gov This approach is widely used due to its simplicity and the ready availability of the necessary reagents.

Elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are the most commonly employed stoichiometric reagents for the alpha-bromination of ketones. masterorganicchemistry.comnih.gov

Bromine (Br₂): In the presence of an acid catalyst, such as acetic acid, bromine reacts with 1-(4-fluorophenyl)butan-1-one to yield the desired alpha-bromo ketone. masterorganicchemistry.comlibretexts.org The acid facilitates the formation of the enol tautomer, which is the reactive species in the bromination reaction. masterorganicchemistry.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to bromine. masterorganicchemistry.com It is often used under solvent-free conditions or in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) to achieve high yields of the alpha-brominated product. researchgate.net The use of NBS can minimize the formation of byproducts often associated with elemental bromine. researchgate.net

ReagentTypical ConditionsKey Features
Bromine (Br₂)Acetic acid, room temperatureReadily available, but can lead to side reactions.
N-Bromosuccinimide (NBS)Solvent-free or with catalytic acidMilder, more selective, often results in higher yields. researchgate.net

Table 1: Comparison of Stoichiometric Bromination Reagents

Under acidic conditions, the bromination of unsymmetrical ketones generally favors the substitution at the more substituted alpha-carbon, as the formation of the corresponding enol is thermodynamically favored. libretexts.org Solvents like acetic acid are commonly used for this purpose. libretexts.orglibretexts.org However, the use of polar solvents can sometimes lead to competing reactions and the formation of impurities. nih.gov

Interestingly, performing the reaction under solvent-free conditions with NBS has been shown to be a highly efficient method for the regioselective alpha-bromination of ketones, often leading to excellent yields. researchgate.net In some cases, the nature of the solvent can even direct the position of bromination. For instance, with certain substrates, α-bromination is the exclusive process under solvent-free conditions, while in water, bromination may occur on the aromatic ring. researchgate.net

SolventEffect on Reaction
Acetic AcidPromotes enol formation for alpha-bromination. libretexts.orglibretexts.org
DichloromethaneA common solvent for bromination reactions.
Solvent-FreeCan lead to high regioselectivity and yield with NBS. researchgate.net
WaterMay promote aromatic ring bromination in some cases. researchgate.net

Table 2: Influence of Solvents on Bromination

To maximize the yield of this compound and minimize the formation of unwanted byproducts, such as dibrominated compounds, careful optimization of the reaction conditions is essential.

Key parameters to control include:

Stoichiometry: Using a slight excess of the brominating agent can ensure complete conversion of the starting material, but a large excess can lead to over-halogenation. nih.gov

Temperature: Bromination reactions are often carried out at room temperature or slightly below to control the reaction rate and prevent side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Common side products include the isomeric 1-bromo-1-(4-fluorophenyl)butan-1-one and di- or poly-brominated products. Purification techniques such as column chromatography are often necessary to isolate the desired product in high purity.

Catalytic and Mild Bromination Techniques for α-Bromo Ketones

In recent years, there has been a growing interest in developing more environmentally friendly and efficient catalytic methods for alpha-bromination. These techniques often employ milder reagents and conditions, reducing waste and improving safety.

The use of ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. In the context of alpha-bromination, ultrasound can promote the reaction of ketones with N-bromosuccinimide. researchgate.net This method can be a simple, mild, and efficient alternative to traditional heating, providing the corresponding α-brominated ketones in good yields at low temperatures and without the need for a catalyst or radical initiator. researchgate.net

Ammonium (B1175870) Bromide/Oxone Systems

A prominent method for the α-bromination of ketones involves the use of ammonium bromide in conjunction with Oxone (potassium peroxymonosulfate) as an oxidizing agent. researchgate.netsioc-journal.cn This system offers a safer and more environmentally friendly alternative to using elemental bromine. The reaction proceeds at ambient temperatures and typically provides moderate to excellent yields of the desired α-monobrominated product. researchgate.net

A key aspect of this method is its regioselectivity. For unsymmetrical ketones such as 1-(4-fluorophenyl)butan-1-one, the bromination predominantly occurs at the less substituted α-position. researchgate.net This selectivity is a significant advantage, as it minimizes the formation of isomeric byproducts. The reaction mechanism is believed to involve the in-situ generation of an electrophilic bromine species from the oxidation of bromide ions by Oxone.

Synthesis via Precursor Functionalization

An alternative strategy for the synthesis of this compound involves the functionalization of a suitable precursor. This often entails a multi-step sequence, beginning with the construction of the core ketone structure.

Approaches Involving Acylation Reactions

A common and effective method for the synthesis of the precursor, 1-(4-fluorophenyl)butan-1-one, is the Friedel-Crafts acylation of fluorobenzene (B45895). researchgate.netchemistryjournals.net This reaction typically employs an acylating agent such as butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst. Various catalysts can be utilized, including rare earth triflates like lanthanum(III) triflate (La(OTf)₃) combined with trifluoromethanesulfonic acid (TfOH), which has been shown to give high selectivity for the para-substituted product. sioc-journal.cnresearchgate.net One study reported that the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃/TfOH catalyst system at 140°C for 4 hours resulted in an 87% yield with 99% para-selectivity. sioc-journal.cnresearchgate.net

Once the 1-(4-fluorophenyl)butan-1-one precursor is obtained, the subsequent α-bromination can be carried out using various brominating agents.

Multistep Synthetic Routes to the this compound Scaffold

The synthesis of this compound is inherently a multistep process when starting from basic building blocks. A logical and widely applicable route involves a two-step sequence:

Friedel-Crafts Acylation: The initial step is the synthesis of 1-(4-fluorophenyl)butan-1-one. This is typically achieved through the Friedel-Crafts acylation of fluorobenzene with butanoyl chloride or a related acylating agent. The choice of catalyst and reaction conditions is crucial for maximizing the yield and directing the acylation to the desired para position relative to the fluorine atom. researchgate.netchemistryjournals.net

α-Bromination: The second step is the selective bromination of the resulting ketone at the α-position. A variety of brominating agents can be employed for this transformation. For instance, pyridine (B92270) hydrobromide perbromide has been used for the α-bromination of various acetophenone (B1666503) derivatives, with yields exceeding 66% when a substrate to bromine reagent ratio of 1.0:1.1 was used at 90°C for 3 hours. nih.gov Another option is the use of N-bromosuccinimide (NBS), although in some cases, it has shown lower reactivity compared to other brominating agents for similar substrates. nih.gov Cupric bromide has also been utilized, providing moderate yields. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic methodology for producing this compound depends on several factors, including yield, selectivity, cost, and environmental impact.

Synthetic RouteKey ReagentsTypical ConditionsReported YieldSelectivity
Direct α-Bromination
Ammonium Bromide/OxoneNH₄Br, OxoneAmbient temperatureModerate to Excellent researchgate.netHigh for less substituted α-position researchgate.net
Multistep Synthesis
Friedel-Crafts AcylationFluorobenzene, Butanoyl Chloride, La(OTf)₃/TfOH140°C, 4 hours87% (for benzoyl chloride) sioc-journal.cnresearchgate.net99% para-selectivity sioc-journal.cnresearchgate.net
α-Bromination (of precursor)Pyridine hydrobromide perbromide90°C, 3 hours>66% (for acetophenone derivatives) nih.govα-monobromination nih.gov
α-Bromination (of precursor)N-Bromosuccinimide (NBS)-Low (for some acetophenones) nih.gov-
α-Bromination (of precursor)Cupric Bromide-~60% (for 4-chloroacetophenone) nih.gov-

The direct α-bromination using the ammonium bromide/oxone system is an attractive option due to its mild reaction conditions, operational simplicity, and high regioselectivity for the desired 2-bromo isomer. This method avoids the use of hazardous elemental bromine.

The multistep approach via Friedel-Crafts acylation followed by bromination offers a well-established and versatile route. The Friedel-Crafts step can be highly efficient and selective for the necessary precursor. The subsequent bromination step's efficiency can vary depending on the chosen reagent. While pyridine hydrobromide perbromide appears effective for similar substrates, the use of NBS might be less favorable due to lower reactivity in some cases. Cupric bromide presents a moderately effective alternative.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the synthesis, balancing the need for high yield and selectivity with considerations of cost, safety, and environmental impact.

Reactivity and Mechanistic Investigations of 2 Bromo 1 4 Fluorophenyl Butan 1 One

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom at the α-position of 2-Bromo-1-(4-fluorophenyl)butan-1-one is highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of the substitution reaction.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

This compound readily reacts with a variety of nitrogen-containing nucleophiles, such as primary and secondary amines, to yield α-amino ketones. These reactions typically proceed via a standard SN2 mechanism, resulting in the displacement of the bromide ion by the amine.

For instance, the reaction with a generic secondary amine, such as piperidine, would be expected to yield 2-(piperidin-1-yl)-1-(4-fluorophenyl)butan-1-one. The general reaction is as follows:

Reaction Scheme:

C₆H₄F-C(=O)-CH(Br)CH₂CH₃ + 2 R₂NH → C₆H₄F-C(=O)-CH(NR₂)CH₂CH₃ + R₂NH₂⁺Br⁻

The use of a second equivalent of the amine is common to neutralize the hydrogen bromide generated during the reaction. Alternatively, a non-nucleophilic base can be employed. The resulting α-amino ketones are valuable precursors for a wide range of biologically active molecules. The synthesis of α-amino ketones is a significant area of research due to their presence in numerous pharmaceutical compounds. beilstein-journals.orgnih.govnih.gov

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Similarly, sulfur-containing nucleophiles, like thiols and thiophenols, can displace the bromine atom to form α-thio ketones. The reaction with a thiol, such as thiophenol, would produce 1-(4-fluorophenyl)-2-(phenylthio)butan-1-one.

Reaction Scheme:

C₆H₄F-C(=O)-CH(Br)CH₂CH₃ + RSH + Base → C₆H₄F-C(=O)-CH(SR)CH₂CH₃ + Base·HBr

These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting α-thioether ketones are also important intermediates in organic synthesis.

Impact of Steric and Electronic Factors on Reactivity

The reactivity of the α-bromine center is influenced by both steric and electronic factors. The presence of the ethyl group at the α-carbon in this compound introduces more steric hindrance compared to its analogue, 2-bromo-1-(4-fluorophenyl)ethanone. This increased steric bulk can slightly decrease the rate of SN2 reactions.

Electronically, the 4-fluorophenyl group exerts a significant influence. The fluorine atom is highly electronegative, leading to an inductive electron-withdrawing effect. This effect increases the electrophilicity of the carbonyl carbon and, by extension, enhances the reactivity of the α-carbon towards nucleophiles. However, studies on related α-haloketones have shown that the conformational preferences can also play a crucial role. For instance, research on the reduction of α-haloketones suggests that the alignment of the carbon-halogen bond with the carbonyl group's π-system is critical for reactivity. beilstein-journals.org In some cases, α-fluoroketones have been found to be less reactive than their chloro- or bromo- counterparts, a phenomenon attributed to the higher energy barrier to achieve the optimal reactive conformation. beilstein-journals.org

Transformations of the Ketone Carbonyl Moiety

The carbonyl group of this compound can undergo a variety of transformations, including reduction to a secondary alcohol and derivatization through condensation and addition reactions.

Reduction to Secondary Alcohols

The ketone functionality can be readily reduced to a secondary alcohol using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction of this compound with NaBH₄ would be expected to yield 2-bromo-1-(4-fluorophenyl)butan-1-ol.

Reaction Scheme:

C₆H₄F-C(=O)-CH(Br)CH₂CH₃ + NaBH₄ → C₆H₄F-CH(OH)-CH(Br)CH₂CH₃

It is important to control the reaction conditions, as the choice of reducing agent and solvent can influence the outcome, especially given the presence of the reactive α-bromine. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of both the carbonyl and the carbon-bromine bond. The reduction of ketones is a fundamental reaction in organic chemistry, often yielding chiral products if the substituents on the α-carbons are different.

Derivatization via Condensation and Addition Reactions

The carbonyl group can react with various nucleophiles in condensation or addition reactions to form a range of derivatives. A notable example is the reaction with hydrazine (B178648) derivatives to form hydrazones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic test for aldehydes and ketones, resulting in the formation of a brightly colored 2,4-dinitrophenylhydrazone.

In a specific application, a related compound, 2-bromo-4-fluoroacetophenone, is used in the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. This involves the condensation of a thiosemicarbazone with the α-bromo ketone. A similar reaction pathway can be envisioned for this compound, where it could react with a suitable thiosemicarbazone to form a thiazole (B1198619) derivative.

Rearrangement and Fragmentation Pathways

The chemical behavior of this compound is dominated by pathways that are characteristic of α-bromoketones. These include the well-known Favorskii rearrangement under basic conditions and specific fragmentation patterns observable in mass spectrometry.

Favorskii Rearrangement

The most prominent rearrangement pathway for this compound is the Favorskii rearrangement, which occurs in the presence of a base. core.ac.ukwikipedia.orgadichemistry.com This reaction typically leads to the formation of carboxylic acid derivatives. For an acyclic α-bromoketone like this compound, the reaction with a hydroxide (B78521) base would be expected to yield a rearranged carboxylic acid, while reaction with an alkoxide would produce the corresponding ester. wikipedia.orgadichemistry.com

The presence of a 4-fluorophenyl group, an electron-withdrawing substituent, can influence the rate and outcome of the rearrangement. Studies on related p-hydroxyphenacyl derivatives have suggested that electron-withdrawing groups can affect the quantum yields in photo-Favorskii rearrangements. nih.gov In the case of the base-catalyzed Favorskii rearrangement, the electron-withdrawing nature of the fluorine atom can enhance the acidity of the α'-protons (on the methylene (B1212753) group of the butyl chain), facilitating the initial enolate formation which is a key step in the most common mechanism. adichemistry.com

The Favorskii rearrangement of acyclic α-bromoketones can proceed via a cyclopropanone (B1606653) intermediate. core.ac.ukwikipedia.orgadichemistry.com The regioselectivity of the ring opening of this intermediate is crucial in determining the final product structure. The opening generally occurs to form the more stable carbanion. adichemistry.com For this compound, the cyclopropanone intermediate would be 1-(4-fluorophenyl)-2-ethylcyclopropanone. The subsequent cleavage of this intermediate can lead to two possible carboxylate products after protonation, as outlined in the detailed mechanism below.

Mass Spectral Fragmentation

The fragmentation pathways of this compound upon electron ionization in a mass spectrometer are dictated by the presence of the bromine atom, the carbonyl group, and the aromatic ring. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M) and the M+2 peak, with a relative intensity ratio of approximately 1:1 due to the nearly equal natural abundance of the 79Br and 81Br isotopes. libretexts.orglibretexts.org

Key fragmentation pathways for aromatic ketones typically involve α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. libretexts.org For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the brominated secondary carbon, leading to the formation of a 4-fluorobenzoyl cation and a 2-bromobutyl radical.

Cleavage of the bond between the carbonyl carbon and the 4-fluorophenyl ring, which is generally less favored for aromatic ketones.

The most prominent fragmentation is expected to be the loss of the bromine atom to form a stable carbocation. Further fragmentation of the 4-fluorobenzoyl cation (m/z 123) would also be expected, leading to characteristic fragments for a substituted benzene (B151609) ring.

A McLafferty rearrangement is also a potential fragmentation pathway for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. libretexts.org In the case of this compound, this would involve the transfer of a hydrogen atom from the butyl chain to the carbonyl oxygen, followed by cleavage of the α-β bond of the alkyl chain.

A summary of expected key fragments in the mass spectrum of this compound is presented in the table below.

Fragment Ion m/z (for 79Br) Origin
[C₁₀H₁₀BrFO]⁺•245Molecular Ion (M)
[C₁₀H₁₀BrFO]⁺•247Molecular Ion (M+2)
[C₁₀H₁₀FO]⁺165Loss of Br•
[C₇H₄FO]⁺1234-Fluorobenzoyl cation (α-cleavage)
[C₆H₄F]⁺95Loss of CO from 4-fluorobenzoyl cation
[C₄H₈Br]⁺135/1372-Bromobutyl cation (α-cleavage)

Detailed Reaction Mechanism Elucidation

Favorskii Rearrangement Mechanism

The generally accepted mechanism for the Favorskii rearrangement of α-haloketones that possess an α'-hydrogen, such as this compound, proceeds through a cyclopropanone intermediate. core.ac.ukwikipedia.orgadichemistry.com The steps are as follows:

Enolate Formation: A base (e.g., hydroxide or alkoxide) abstracts an acidic α'-proton from the carbon on the ethyl side of the carbonyl group. The electron-withdrawing 4-fluorophenyl group enhances the acidity of these protons, facilitating the formation of an enolate. adichemistry.com

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion and forming a strained cyclopropanone intermediate: 1-(4-fluorophenyl)-2-ethylcyclopropanone. core.ac.ukwikipedia.orgadichemistry.com

Nucleophilic Attack: The nucleophile (hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate, opening the three-membered ring to form a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, and the cyclopropane (B1198618) ring opens. The ring opening can occur in two ways, leading to two different carbanionic intermediates. The direction of ring opening is governed by the stability of the resulting carbanion. adichemistry.com

Path A: Cleavage of the bond between the carbonyl carbon and the more substituted carbon (the one bearing the ethyl group) to form a more stable primary carbanion.

Path B: Cleavage of the bond between the carbonyl carbon and the less substituted carbon (the one bonded to the 4-fluorophenyl group) to form a less stable secondary carbanion stabilized by the aromatic ring.

Protonation: The resulting carbanion is protonated by the solvent (e.g., water or alcohol) to yield the final carboxylic acid or ester product.

Based on the principle of forming the more stable carbanion, Path A is generally favored. adichemistry.com This would lead to the formation of 2-phenyl-2-methylbutanoic acid derivatives. However, the electronic effects of the 4-fluorophenyl group could also influence the regioselectivity of the ring opening.

Derivatization and Advanced Synthetic Applications

Synthesis of Substituted Butyrophenone (B1668137) Analogues

The core structure of 2-bromo-1-(4-fluorophenyl)butan-1-one allows for extensive modification to generate a library of substituted butyrophenone analogues. These modifications are crucial for exploring structure-activity relationships in drug discovery and for developing new molecules with tailored properties.

Structural Variation for New Chemical Entities

The bromine atom in this compound is a key functional group that facilitates the introduction of various substituents at the α-position to the carbonyl group. Nucleophilic substitution reactions are commonly employed to displace the bromide ion with a wide range of nucleophiles. This allows for the creation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse set of butyrophenone derivatives. For instance, reaction with different amines, thiols, or alkoxides can introduce new functional groups that can significantly alter the molecule's polarity, size, and electronic properties.

Furthermore, the 4-fluorophenyl group itself can be a site for modification, although this is generally less common than reactions at the α-bromo position. The fluorine atom can influence the molecule's metabolic stability and binding affinity to biological targets. cambridgemedchemconsulting.com

Bioisosteric Replacements and Their Synthetic Routes

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.com In the context of this compound, the fluorine atom on the phenyl ring is a classic bioisostere for a hydrogen atom or a hydroxyl group. cambridgemedchemconsulting.com This substitution can enhance metabolic stability and improve pharmacokinetic profiles. cambridgemedchemconsulting.com

Synthetic routes to achieve other bioisosteric replacements are also of significant interest. For example, the phenyl ring could be replaced by other aromatic or heteroaromatic systems like pyridyl or thiophene (B33073) rings to explore different binding interactions. cambridgemedchemconsulting.com The carbonyl group could be modified to an oxime or a hydrazone, altering the electronic and steric properties of the molecule. The synthesis of such analogues often involves multi-step sequences starting from precursors other than this compound, but the underlying principles of butyrophenone chemistry remain central.

Construction of Novel Heterocyclic Systems

α-Bromo ketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. The reactivity of both the carbonyl group and the adjacent carbon-bromine bond allows for cyclization reactions with various reagents to form five- and six-membered rings containing nitrogen, sulfur, and oxygen atoms.

Synthesis of Thiazole (B1198619) Derivatives from α-Bromo Ketones

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives from α-halo ketones and a thioamide. nih.govnih.gov In this reaction, this compound can react with various thioureas or thioamides to yield 2,4,5-trisubstituted thiazoles. The 4-fluorophenyl group from the starting material would be located at position 4 of the resulting thiazole ring.

The general reaction involves the initial S-alkylation of the thioamide by the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The substituents on the thioamide and the α-bromo ketone determine the final substitution pattern of the thiazole. This methodology provides a straightforward route to a diverse range of thiazole derivatives with potential biological activities. nih.govnih.gov

Formation of Pyrazoline and Other Nitrogen Heterocycles

Pyrazolines, which are five-membered nitrogen-containing heterocycles, can be synthesized from α,β-unsaturated ketones, which can be prepared from α-bromo ketones. nih.gov For instance, this compound can be dehydrobrominated to form the corresponding α,β-unsaturated ketone. This intermediate can then react with hydrazine (B178648) or its derivatives to yield pyrazolines through a condensation reaction followed by cyclization. nih.gov

The specific isomer of the pyrazoline formed (e.g., 1-pyrazoline, 2-pyrazoline) depends on the reaction conditions and the nature of the hydrazine reagent used. nih.gov Beyond pyrazolines, other nitrogen heterocycles can also be accessed. For example, reaction with amidines can lead to the formation of imidazole (B134444) derivatives, while reaction with enamines can provide access to pyridine (B92270) derivatives through various multi-step synthetic sequences.

Role in the Synthesis of Complex Organic Molecules

Beyond the synthesis of relatively simple heterocyclic systems, this compound can also serve as a key building block in the synthesis of more complex and elaborate organic molecules. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for the construction of intricate molecular architectures.

Research Findings on this compound Remain Elusive in Scientific Literature

While the compound, with the chemical formula C₁₀H₁₀BrFO and CAS number 119344-67-1, is listed by several chemical suppliers and is broadly categorized as a pharmaceutical intermediate and a building block for organic synthesis, specific examples of its use in creating advanced pharmaceutical intermediates or as a scaffold for multi-functional organic compounds could not be identified.

The performed searches aimed to uncover detailed information regarding its role as a precursor for advanced pharmaceutical intermediates and as a scaffold for the synthesis of multi-functional organic compounds. However, the available literature and patents frequently discuss related, but structurally distinct, molecules. These include the ethanone (B97240) analogue, 2-bromo-1-(4-fluorophenyl)ethan-1-one, and the phenylethanone analogue, 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, which have been documented in various synthetic pathways.

For instance, literature on related α-bromo ketones demonstrates their utility in the synthesis of a variety of heterocyclic compounds, which are prevalent in many biologically active molecules. These reactions often involve nucleophilic substitution at the carbon bearing the bromine atom or condensation reactions at the carbonyl group. However, specific studies detailing these transformations for this compound are absent from the reviewed sources.

The lack of specific, in-depth research on the derivatization of this particular butanone derivative prevents the compilation of a detailed article on its advanced synthetic applications as requested. The scientific community has yet to publish significant research that specifically outlines its use in the development of new pharmaceutical agents or complex organic materials.

Therefore, a comprehensive and scientifically detailed article focusing solely on the advanced synthetic applications of this compound, including data tables and detailed research findings as per the requested outline, cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the exact placement of atoms can be deduced.

The ¹H NMR spectrum provides a detailed map of the proton (¹H) environments in the molecule. The ethyl group attached to the chiral carbon and the aromatic protons on the fluorophenyl ring each produce distinct signals.

Aromatic Protons: The protons on the 4-fluorophenyl ring are expected to appear as two multiplets in the downfield region, typically between δ 7.2 and 7.8 ppm. The protons closer to the electron-withdrawing carbonyl group (ortho-protons) will be deshielded and resonate at a higher chemical shift compared to the protons adjacent to the fluorine atom (meta-protons). The coupling between the fluorine atom and the ortho-protons (³JH-F) and meta-protons (⁴JH-F) further complicates the splitting pattern.

Methine Proton (-CHBr): The proton on the carbon bearing the bromine atom is significantly deshielded and is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂): The two protons of the ethyl group's methylene unit are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, further split by the neighboring methine and methyl protons. A general range for methylene protons adjacent to a bromine atom is reported between δ 2.5 and 3.0 ppm.

Methyl Protons (-CH₃): The terminal methyl group protons will resonate at the most upfield position, appearing as a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (2H, ortho to C=O) ~7.8 - 8.1 Multiplet (dd) 2H
Aromatic (2H, meta to C=O) ~7.2 - 7.4 Multiplet (t) 2H
Methine (-CHBr) ~4.5 - 5.0 Triplet (t) 1H
Methylene (-CH₂) ~2.0 - 2.5 Multiplet (m) 2H
Methyl (-CH₃) ~0.9 - 1.2 Triplet (t) 3H

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears at the lowest field, with a predicted chemical shift around δ ~200 ppm.

Aromatic Carbons: The 4-fluorophenyl ring will show four distinct signals. The carbon attached to the fluorine (C-F) will appear as a doublet with a large coupling constant (¹JC-F). The carbon bonded to the carbonyl group will also be downfield, while the other two carbons will have shifts influenced by their position relative to the fluorine and carbonyl substituents.

Aliphatic Carbons: The three carbons of the butyl chain will appear in the upfield region. The carbon bonded to bromine (-CHBr) will be the most downfield of the three, followed by the methylene carbon (-CH₂) and the terminal methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~195 - 205
Aromatic (C-C=O) ~135 - 140
Aromatic (C-F) ~160 - 170 (d, ¹JC-F ≈ 250 Hz)
Aromatic (CH, ortho to C=O) ~130 - 135 (d, ³JC-F ≈ 9 Hz)
Aromatic (CH, meta to C=O) ~115 - 120 (d, ²JC-F ≈ 22 Hz)
Methine (-CHBr) ~45 - 55
Methylene (-CH₂) ~25 - 35
Methyl (-CH₃) ~10 - 15

¹⁹F NMR is highly specific for detecting the fluorine atom. For 2-Bromo-1-(4-fluorophenyl)butan-1-one, the spectrum would show a single resonance for the fluorine atom on the phenyl ring. The exact chemical shift is sensitive to the electronic environment. The signal would be expected to be a multiplet due to coupling with the aromatic protons, primarily the two ortho-protons (³JF-H) and the two meta-protons (⁴JF-H). While specific experimental data for this compound is not available, the chemical shift would fall within the typical range for fluoroaromatic compounds. wikipedia.org

While no specific 2D NMR data has been reported, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for unambiguous assignment.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling relationships between the methine, methylene, and methyl protons of the butyl chain, as well as the connectivity between the ortho and meta protons on the aromatic ring.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would definitively link the methine proton signal to the -CHBr carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a fingerprint of the compound's structure.

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the carbonyl group of the ketone. This band is reported to appear around 1710 cm⁻¹, which is characteristic for an aryl ketone where the carbonyl is conjugated with the aromatic ring.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically appear in the region of 1600-1450 cm⁻¹.

C-F Stretch: The carbon-fluorine bond of the fluorophenyl group gives rise to a strong absorption, typically in the 1250-1100 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is found at lower wavenumbers, with a reported value around 550 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands

Functional Group Vibration Reported Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch ~1710
Aromatic Ring (C=C) Stretch 1600 - 1450
Carbon-Fluorine (C-F) Stretch 1250 - 1100
Carbon-Bromine (C-Br) Stretch ~550

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, this technique is particularly informative due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) with a similar intensity ratio. docbrown.info

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, often to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. While specific experimental HRMS data for this compound is not detailed in the provided results, the expected accurate masses for its molecular ion adducts can be calculated and compared with theoretical values for confirmation. The molecular formula for the compound is C₁₀H₁₀BrFO.

An accurate mass measurement can differentiate between ions with the same nominal mass but different elemental compositions. docbrown.info For instance, the predicted protonated molecular ion [M+H]⁺ for C₁₀H₁₀BrFO would be compared against the experimentally observed m/z value to confirm the molecular formula with high confidence.

Table 1: Predicted HRMS Data for C₁₀H₁₀BrFO Adducts This table presents predicted data based on the compound's molecular formula, as specific experimental values were not found in the search results.

Adduct FormPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M]⁺243.9899245.9879
[M+H]⁺244.9977246.9957
[M+Na]⁺266.9797268.9776

Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer provides structural information. The initial ionization creates a molecular ion [C₁₀H₁₀BrFO]⁺, which is prone to breaking apart in predictable ways. The most common fragmentation patterns for α-bromoketones involve cleavage of the carbon-carbon and carbon-bromine bonds adjacent to the carbonyl group.

Key predicted fragmentation pathways include:

Loss of a bromine radical (•Br): This would result in a fragment ion [C₁₀H₁₀FO]⁺.

Alpha-cleavage: Scission of the bond between the carbonyl carbon and the adjacent carbon bearing the bromine atom can lead to the formation of the stable 4-fluorobenzoyl cation, [C₇H₄FO]⁺, which is often a prominent peak in the spectrum of such compounds. docbrown.infonist.gov

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the two carbons of the butyl chain would yield an ion of [C₈H₇BrFO]⁺. docbrown.info

Table 2: Predicted Mass Fragments of this compound This table is a predictive analysis based on the fragmentation of similar structures, as direct experimental data was not available.

Fragment StructureFormulaPredicted m/zNotes
4-fluorobenzoyl cation[C₇H₄FO]⁺123Resulting from alpha-cleavage. Often a base peak. docbrown.infonih.gov
4-fluorophenyl cation[C₆H₄F]⁺95Resulting from loss of CO from the benzoyl cation.
Molecular ion[C₁₀H₁₀BrFO]⁺165Loss of bromine radical.
Molecular ion minus ethyl[C₈H₇BrFO]⁺216/218Loss of ethyl radical.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related compounds allows for a discussion of the expected structural features and potential challenges. researchgate.netresearchgate.net

Determination of Absolute Configuration and Stereochemistry

The carbon atom at the second position (C2) of the butanone chain in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-. A standard chemical synthesis would typically produce a racemic mixture (an equal mixture of both enantiomers). X-ray crystallography of a single crystal grown from an enantiomerically pure sample can unambiguously determine the absolute configuration of that enantiomer. This is a critical step in stereospecific synthesis and analysis.

Intermolecular Interactions in the Solid State (e.g., C-H···F, C-H···O, C-H···π, halogen bonding)

In the solid state, molecules of this compound would be held together in a crystal lattice by a variety of non-covalent intermolecular interactions. Based on the functional groups present, several types of interactions can be predicted:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and would likely form weak hydrogen bonds with hydrogen atoms from the alkyl chain or the aromatic ring of neighboring molecules, influencing the crystal packing. nih.gov

Halogen Bonding (C-Br···O/F): The bromine atom has an electropositive region (σ-hole) and can act as a halogen bond donor, potentially interacting with the electronegative oxygen or fluorine atoms of adjacent molecules. rsc.org

C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with C-H groups.

π-π Stacking: The fluorophenyl rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound This table outlines interactions that are plausible for the target compound, based on crystallographic studies of analogous molecules.

Interaction TypeDonorAcceptorTypical Distance Range (Å)Reference for Analogue
Hydrogen BondC-HO=C2.2 - 2.8 nih.gov
Halogen BondC-BrF-C~3.1 rsc.org
π-π StackingPhenyl Ring CentroidPhenyl Ring Centroid3.5 - 3.8 nih.gov

Crystallographic Challenges and Refinement Strategies

Obtaining a high-quality single crystal suitable for X-ray diffraction can be a primary challenge. For this compound, potential difficulties could include its nature as a low-melting solid or an oil at room temperature, which would necessitate low-temperature crystallization techniques.

During structure refinement, potential issues could arise from:

Disorder: The ethyl group might exhibit conformational disorder, where it occupies multiple positions within the crystal lattice. The fluorophenyl group could also show rotational disorder.

Twinning: The crystal might be composed of multiple intergrown crystalline domains, complicating data collection and analysis.

Refinement strategies to address these issues involve using specialized models that account for the disorder or twinning, ensuring the final crystallographic model is both chemically sensible and accurately represents the diffraction data. researchgate.net

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, both GC and HPLC offer distinct advantages for its analysis.

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Research Findings: The analysis of structurally similar α-bromo ketones, such as α-bromovalerophenone, has been successfully demonstrated using GC-MS. semanticscholar.org For these compounds, a standard non-polar or medium-polarity capillary column is typically employed. The temperature of the column is gradually increased (a temperature program) to facilitate the separation of compounds with different boiling points. Following separation, the mass spectrometer fragments the eluted molecules and records their mass-to-charge ratio, providing a unique "fingerprint" for identification and confirmation of the compound's structure.

A typical GC-MS method for the purity assessment of this compound would involve dissolving the sample in a volatile organic solvent, injecting it into the GC system, and analyzing the resulting chromatogram and mass spectra. The presence of any impurities, such as unreacted starting materials or by-products from the synthesis, would be indicated by additional peaks in the chromatogram. The relative area of each peak can be used to estimate the purity of the compound. For instance, a study on the related compound α-bromovalerophenone reported a retention time of 7.299 minutes under specific GC-MS conditions, which provides a reference point for method development. semanticscholar.org

Table 1: Representative GC-MS Parameters for Purity Analysis of this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Split (e.g., 50:1)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, HPLC is crucial for both purity determination and for the separation of its two enantiomers (chiral resolution).

Purity Determination by HPLC: For assessing purity, a reversed-phase HPLC method is commonly employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A UV detector is commonly used for detection, as the aromatic ring in the molecule absorbs UV light.

Chiral Resolution by HPLC: As this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, their separation and quantification are of significant importance.

Direct chiral resolution is most effectively achieved using a Chiral Stationary Phase (CSP). Research on similar α-aryl ketones and other chiral compounds has shown that polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.comnih.govnih.gov These columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. Normal-phase chromatography, using a mobile phase like a mixture of n-hexane and an alcohol (e.g., isopropanol), is often preferred for chiral separations on these types of columns. researchgate.net The ratio of the solvents in the mobile phase is a critical parameter that is optimized to achieve the best separation (resolution) between the enantiomeric peaks.

Table 2: Illustrative HPLC Conditions for Purity and Chiral Analysis of this compound

ParameterPurity Analysis (Reversed-Phase)Chiral Resolution (Normal-Phase)
Column C18, 250 mm x 4.6 mm, 5 µmChiral Stationary Phase (e.g., Amylose or Cellulose-based, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)n-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature Ambient (e.g., 25 °C)Ambient (e.g., 25 °C)
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.govresearchgate.net This method is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. mdpi.com DFT calculations can elucidate geometric parameters, spectroscopic characteristics, and electronic properties, providing a comprehensive understanding of the molecule.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 2-Bromo-1-(4-fluorophenyl)butan-1-one, with its flexible butyl chain, multiple conformations (rotational isomers) can exist. Conformational analysis is crucial to identify the global minimum energy conformer, which is the most populated and representative structure at equilibrium. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and presents typical expected values for bond lengths and angles for the specified compound based on DFT calculations.

ParameterBond/AtomsValue (Å/Degrees)
Bond Length C=O1.21 Å
C-Br1.95 Å
C-F1.36 Å
C-C (Aromatic)1.39 - 1.41 Å
C-C (Alkyl)1.52 - 1.54 Å
Bond Angle C-C(=O)-C119.5°
Br-C-C(=O)110.2°
F-C-C (Aromatic)118.5°
Dihedral Angle Br-C-C=OVariable (Conformer Dependent)

Prediction of Vibrational Frequencies and Spectroscopic Properties

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. The calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized compound. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative, showing representative vibrational modes and their expected frequencies for this compound.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carbonyl (C=O)Stretch~1690
C-FStretch~1230
C-BrStretch~650
Aromatic C-HStretch~3100
Aliphatic C-HStretch2870 - 2960

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netgrowingscience.com A smaller gap suggests higher reactivity. mdpi.com In this compound, the HOMO is expected to be localized on the phenyl ring and the bromine atom, while the LUMO is likely centered on the carbonyl group and the aromatic ring.

Table 3: Hypothetical Frontier Molecular Orbital Properties This table is illustrative, providing a potential representation of FMO analysis for the compound.

ParameterValue (eV)Description
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy -1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.7 eVRelates to chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. walisongo.ac.idresearchgate.net For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom, making it a site for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon attached to the bromine, indicating sites for nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states. growingscience.comcnr.it It is employed to predict the electronic absorption spectra (UV-Visible spectra) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net This analysis is crucial for understanding the photophysical properties of the compound and for correlating its structure with its observed color and light absorption characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. fiveable.menih.gov These methods are fundamental in medicinal chemistry for accelerating drug discovery by predicting the properties of new molecules, thereby prioritizing synthetic efforts and reducing the need for exhaustive experimental testing. neovarsity.orgmdpi.com

A typical QSAR study for a series of compounds related to this compound would involve several key steps:

Data Set Assembly : A series of analogues would be synthesized, modifying specific parts of the parent molecule (e.g., changing the halogen, altering the alkyl chain length, or varying the substitution on the phenyl ring). The biological activity of each compound, such as its inhibitory concentration (IC50) against a specific enzyme, would be experimentally determined. mdpi.com

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. researchgate.net

Model Development : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that links the calculated descriptors to the observed biological activity. fiveable.me

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. jocpr.com

Cheminformatics tools would be essential throughout this process, from managing chemical information and calculating descriptors to building and validating the predictive models. acs.orgazolifesciences.com For this compound, such studies could guide the design of derivatives with enhanced potency or improved pharmacokinetic profiles. numberanalytics.com For instance, phenyl ketone derivatives have been computationally screened and later validated as potential agents against nonalcoholic fatty liver disease. nih.gov

To illustrate the process, the following table lists some common molecular descriptors that would be calculated for a QSAR analysis of this compound and its analogues.

Interactive Data Table: Illustrative Molecular Descriptors for QSAR Analysis

DescriptorDescriptionPotential Relevance
LogP The logarithm of the partition coefficient between octanol (B41247) and water.Measures lipophilicity, affecting membrane permeability and bioavailability.
Molecular Weight (MW) The mass of one mole of the substance.Influences size-related properties and diffusion.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.Relates to hydrogen bonding potential and membrane penetration.
Number of Hydrogen Bond Donors The count of O-H and N-H bonds.Key for specific interactions with biological targets.
Number of Hydrogen Bond Acceptors The count of nitrogen and oxygen atoms.Key for specific interactions with biological targets.
Dipole Moment A measure of the molecule's overall polarity.Influences solubility and electrostatic interactions.

Reactivity and Selectivity Predictions based on Theoretical Descriptors

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure and reactivity of molecules. nih.gov By calculating various theoretical descriptors, DFT can provide deep insights into where and how a molecule is likely to react. nih.gov

Fukui functions, ƒ(r), are powerful tools within DFT that describe the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com They help identify the most reactive sites for nucleophilic and electrophilic attacks. researchgate.net

ƒ+(r) : The function for nucleophilic attack (electron acceptance) highlights regions where the molecule is most susceptible to attack by an electron-rich species.

ƒ-(r) : The function for electrophilic attack (electron donation) indicates regions most likely to react with an electron-deficient species.

The dual descriptor , Δƒ(r), combines these two functions (Δƒ = ƒ+ - ƒ-) and provides an even clearer, unambiguous picture of reactivity. researchgate.net Regions where Δƒ(r) > 0 are electrophilic (prone to nucleophilic attack), while regions where Δƒ(r) < 0 are nucleophilic (prone to electrophilic attack). For this compound, one would expect the carbonyl carbon to be a primary electrophilic site (Δƒ(r) > 0), making it susceptible to attack by nucleophiles. The analysis would also clarify the reactivity of the carbon atom bonded to the bromine.

Local reactivity indices, derived from Fukui functions, pinpoint these reactive tendencies at specific atomic sites within the molecule. rsc.org

Interactive Data Table: Theoretical Reactivity Descriptors

DescriptorTypeFormula / ConceptPredicted Insight for this compound
Chemical Hardness (η) Globalη ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A larger value indicates higher stability. nih.gov
Electronegativity (χ) Globalχ ≈ -(EHOMO + ELUMO) / 2Measures the molecule's ability to attract electrons.
Electrophilicity Index (ω) Globalω = μ² / (2η) (where μ = -χ)Quantifies the molecule's overall electrophilic nature. Halogenated ketones are expected to be moderate to strong electrophiles. nih.gov
Condensed Fukui Function (ƒk+/ƒk-) LocalChange in charge at atom k upon electron addition/removal.Identifies the specific atoms most susceptible to nucleophilic (e.g., carbonyl carbon) or electrophilic attack. scm.com
Local Electrophilicity (ωk) Localωk = ω * ƒk+Pinpoints the most electrophilic atom in the molecule, providing a more refined prediction for regioselectivity. rsc.org
Local Nucleophilicity (Nk) LocalNk = N * ƒk-Identifies the most nucleophilic atom, likely associated with the π-system of the fluorophenyl ring or the lone pairs on the oxygen and fluorine atoms. rsc.org

Studies on similar carbonyl compounds have shown that these DFT-based descriptors accurately predict their reactivity. For example, the electrophilicity index has been used to explain the catalytic effects of solvents on reactions involving ketones. nih.gov

Molecular Dynamics Simulations to Understand Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 3ds.com This technique provides a dynamic view of molecular behavior, which is essential for understanding how a molecule like this compound would interact with its environment, such as a biological target or solvent molecules. mdpi.comiaanalysis.com

In the context of drug discovery, MD simulations can be used to:

Analyze Ligand-Receptor Binding : If this compound were identified as an inhibitor of an enzyme, MD simulations could model its entry into the active site, predict its binding pose, and calculate the stability and energetics of the interaction. nih.gov This provides crucial information for optimizing the molecule's structure to improve its binding affinity and selectivity.

Explore Conformational Changes : MD can reveal how the molecule and its target protein change shape upon binding, highlighting key interactions and potential allosteric effects. mdpi.com

Study Solvation Effects : The behavior of the molecule in an aqueous environment can be simulated to understand its solubility and how water molecules mediate its interactions with a target.

For a small molecule like this compound, MD simulations could explore its aggregation propensity or its ability to permeate a lipid bilayer, providing insights relevant to its formulation and bioavailability. nih.gov The simulations track the trajectory of each atom over a set period, allowing for the calculation of properties like root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or its binding partner.

Future Perspectives and Emerging Research Areas

Asymmetric Synthesis and Enantioselective Reactions of 2-Bromo-1-(4-fluorophenyl)butan-1-one

The development of synthetic methods to control stereochemistry is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals where a single enantiomer often accounts for the desired biological activity. While racemic this compound is a valuable intermediate, future research is increasingly focused on the enantioselective synthesis of its chiral forms.

Emerging research in this area leverages stereoconvergent cross-coupling reactions, where a racemic mixture of an α-bromo ketone is converted into a single, enantioenriched product. For instance, the Fu laboratory has pioneered the use of nickel-catalyzed Negishi cross-coupling reactions for the asymmetric arylation and alkylation of α-bromo ketones. acs.orgnih.gov These methods utilize chiral ligands to control the stereochemical outcome, achieving high yields and excellent enantiomeric excess (ee). Another powerful technique is phase-transfer catalysis, which has been successfully used for the transformation of racemic α-bromo ketones into chiral α-azido and α-amino ketones with high enantioselectivity. acs.org This approach employs a recoverable chiral quaternary ammonium (B1175870) salt, offering a practical and scalable route to valuable chiral building blocks. acs.org

These methodologies, broadly applicable to α-bromo ketones, provide a clear roadmap for the future synthesis of enantiopure derivatives of this compound.

Table 1: Examples of Enantioselective Transformations of α-Bromo Ketones

Reaction Type Catalyst/Ligand System Nucleophile/Coupling Partner Enantiomeric Excess (ee) Reference
Negishi Cross-Coupling NiCl₂(dme) / Pyridine-oxazoline Ligand Aryl- and Alkenylzinc Reagents 91-94% acs.org
Azidation Chiral Quaternary Ammonium Salt Sodium Azide (NaN₃) High acs.org
α-Alkylation Photoredox/Organocatalysis Aldehydes 92-96% nih.gov
C(sp³)–H Acylation Pd-catalysis/Photoredox Carboxylic Acids High researchgate.net

Photoredox Catalysis and Electrosynthesis Involving α-Bromo Ketones

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful, sustainable strategies for forging complex chemical bonds under mild conditions. These methods excel at generating radical intermediates from stable precursors, a role for which α-bromo ketones like this compound are perfectly suited.

In photoredox catalysis, a photocatalyst, upon absorbing visible light, can initiate a single-electron transfer (SET) process. For an α-bromo ketone, this typically involves a reduction to generate a carbon-centered radical adjacent to the carbonyl group. acs.org This transient radical can then participate in a wide array of chemical transformations. A notable advancement is the merger of photoredox catalysis with other catalytic modes, such as organocatalysis, to achieve highly enantioselective reactions. nih.gov For example, the combination of a ruthenium (Ru) or iridium (Ir) photoredox catalyst with a chiral amine organocatalyst has enabled the direct, highly enantioselective α-alkylation of aldehydes using α-bromo ketones as the alkylating agent. nih.govacs.org

Electrosynthesis offers a reagent-free alternative for generating similar radical intermediates by using electricity to drive redox reactions. The electrochemical reduction of the carbon-bromine bond in α-bromo ketones is a well-established process. researchgate.net This strategy has been employed in the synthesis of complex heterocyclic structures, such as 3-bromoimidazo[1,2-a]pyridines, through domino condensation/bromination sequences in a simple undivided cell. nih.gov Furthermore, electrosynthesis facilitates unique transformations like the regio- and stereoselective alkylation of Morita–Baylis–Hillman adducts, providing access to densely functionalized molecules. acs.orgacs.org

Table 2: Emerging Synthetic Methods for α-Bromo Ketones

Method Catalyst/Conditions Transformation Key Feature Reference
Photoredox Catalysis Ru(bpy)₃Cl₂ / Visible Light Generation of alkyl radicals Mild conditions, high functional group tolerance nih.govacs.org
Electrosynthesis Undivided cell, constant current Cyclization, Annulation Avoids chemical oxidants/reductants nih.gov
Dual Catalysis Photoredox Catalyst + Chiral Acid Enantioconvergent Cross-Coupling Synthesis of chiral amino acid derivatives rsc.org

Development of Advanced Analytical Methodologies for Trace Analysis and Impurity Profiling

As chemical compounds are developed for advanced applications, the need for highly sensitive and specific analytical methods becomes paramount. For this compound, ensuring high purity requires the ability to detect and quantify trace-level impurities that may arise during synthesis or storage.

A significant challenge in the analysis of halogenated compounds is the detection of dehalogenation impurities, where the bromine atom is replaced by a hydrogen. researchgate.net These impurities often have very similar chromatographic behavior to the parent compound, making them difficult to separate and identify. Advanced analytical techniques, particularly hyphenated systems like Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-DAD-HRESIMS), are crucial for this purpose. researchgate.net The use of specialized chromatography columns, such as pentafluorophenyl phases, can enhance the separation of the halogenated drug from its non-halogenated analog. High-resolution mass spectrometry provides the definitive identification through exact mass measurements, allowing for unambiguous confirmation of impurity structures even at trace levels (typically <0.1%). researchgate.netmt.com

Future research will likely focus on developing even more rapid and sensitive methods, potentially incorporating ion mobility spectrometry or advanced tandem mass spectrometry (MS/MS) techniques for structural elucidation of unknown impurities without the need for synthetic standards.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Table 3: Applications of AI in Predicting Halogenation and Related Reactions

AI/ML Model Application Input Data Predicted Outcome Reported Accuracy Reference
Aromatic Halogenation Molecular Fingerprints Reaction Site (Regioselectivity) ~80% digitellinc.com
General Reaction Outcome Molecular Structures Products, Yields, Selectivity Matches or outperforms existing models mit.eduspecialchem.com
Catalyst Enantioselectivity Catalyst/Substrate Descriptors Enantiomeric Excess (ee) High predictive power acs.org

Exploration of New Chemical Space through High-Throughput Experimentation

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, particularly in the pharmaceutical and materials science sectors. acs.org HTE involves the miniaturization and parallelization of large numbers of chemical reactions, allowing for the rapid screening of catalysts, reagents, and reaction conditions. chemrxiv.org This approach is ideal for exploring the vast chemical space accessible from a versatile starting material like this compound.

By employing automated liquid handling robots and microtiter plates, hundreds or even thousands of reactions can be set up and run simultaneously. acs.org This allows researchers to efficiently screen, for example, a wide array of coupling partners, catalysts, and ligands for a cross-coupling reaction in a fraction of the time required by traditional methods. The outcome of these parallel reactions is typically analyzed using rapid techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), which can process a 96-well plate in a matter of hours. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 2-Bromo-1-(4-fluorophenyl)butan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, bromination of 1-(4-fluorophenyl)butan-1-one using bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) yields the product. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC and confirm purity via melting point analysis or HPLC.

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

  • Analytical Techniques :

  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) provides bond lengths, angles, and molecular packing .
  • Spectroscopy : FT-IR confirms carbonyl (C=O) and C-Br stretches (~1700 cm⁻¹ and ~550 cm⁻¹, respectively). NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–7.8 ppm) and ketone carbon (δ ~200 ppm) .
  • Mass Spectrometry : HRMS (ESI) verifies molecular ion [M+H]⁺ at m/z 256.01 .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles) in a fume hood. The compound is classified as a corrosive solid (UN 3261) and requires storage at 0–6°C in airtight containers .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries of halogenated ketones like this compound?

  • Case Study : A monoclinic crystal system (space group P2₁/c) with refined R factor < 0.06 confirms the planar geometry of the fluorophenyl ring and dihedral angles between substituents. Discrepancies in computational models (e.g., DFT vs. experimental) often arise from neglecting crystal packing forces, which can be addressed using SHELXL’s refinement tools .

Q. What pharmacological activity has been observed in structurally related butyrophenones, and how might this inform studies on this compound?

  • Relevance : Analogues like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one exhibit multireceptor binding (dopamine D₂, serotonin 5-HT₂A), suggesting potential antipsychotic activity. Structure-activity relationship (SAR) studies highlight the importance of halogen placement for receptor affinity .
  • Experimental Design : Screen for receptor binding using radioligand assays and compare with control compounds (e.g., haloperidol).

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for halogenated aryl ketones?

  • Troubleshooting : Anomalies may arise from dynamic processes (e.g., keto-enol tautomerism) or paramagnetic impurities. Use variable-temperature NMR to detect tautomeric shifts. For purity-related issues, repeat chromatography and analyze via GC-MS .

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